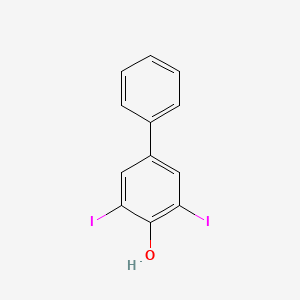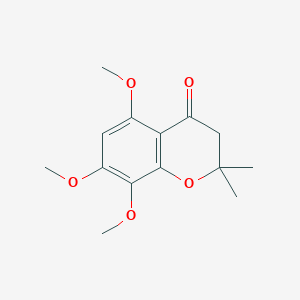
cis-1,4-Dibromo-2,3-dimethyl-2-butene
Overview
Description
cis-1,4-Dibromo-2,3-dimethyl-2-butene: is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a butene backbone. This compound is a type of geometric isomer, specifically a cis isomer, where the substituents are on the same side of the double bond. The molecular formula for this compound is C6H10Br2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Dibromo-2,3-dimethyl-2-butene typically involves the bromination of 2,3-dimethyl-2-butene. The reaction is carried out by adding bromine (Br2) to the double bond of 2,3-dimethyl-2-butene under controlled conditions to ensure the formation of the cis isomer. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent the formation of the trans isomer.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves the use of large reactors with precise temperature and pressure control to ensure consistent production of the desired isomer.
Chemical Reactions Analysis
Types of Reactions: cis-1,4-Dibromo-2,3-dimethyl-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution and ammonia (NH3) for amine substitution.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Addition Reactions: Bromine (Br2) and hydrogen bromide (HBr) are typical reagents for addition reactions.
Major Products:
Substitution Reactions: Products include alcohols and amines depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene.
Addition Reactions: The products are dibromoalkanes or bromoalkanes depending on the reagent.
Scientific Research Applications
cis-1,4-Dibromo-2,3-dimethyl-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of halogenated compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-1,4-Dibromo-2,3-dimethyl-2-butene involves its reactivity due to the presence of the double bond and the bromine atoms. The double bond can participate in electrophilic addition reactions, while the bromine atoms can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which makes the double bond more reactive towards electrophiles and the carbon-bromine bonds more susceptible to nucleophilic attack.
Comparison with Similar Compounds
trans-1,4-Dibromo-2,3-dimethyl-2-butene: The trans isomer of the compound, where the bromine atoms are on opposite sides of the double bond.
cis-1,4-Dibromo-2-butene: A similar compound with a different substitution pattern on the butene backbone.
trans-1,4-Dibromo-2-butene: The trans isomer of 1,4-Dibromo-2-butene.
Uniqueness: cis-1,4-Dibromo-2,3-dimethyl-2-butene is unique due to its specific geometric configuration, which can influence its reactivity and the types of reactions it undergoes. The presence of two methyl groups adjacent to the double bond also affects its steric and electronic properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(Z)-1,4-dibromo-2,3-dimethylbut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYFHJBRRDWKCV-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C)/CBr)/CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)


![4-hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)



